(4,6-Dichloroquinolin-3-yl)(4-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
(4,6-dichloroquinolin-3-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-22-12-5-2-10(3-6-12)17(21)14-9-20-15-7-4-11(18)8-13(15)16(14)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQQXIKPIGNTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup and Doebner-von Miller Quinoline Formation
Traditional quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, provide foundational routes for constructing the heterocyclic core. For example, condensation of m-chloroaniline with glycerol and sulfuric acid at 110–140°C yields 7-chloroquinoline derivatives, which can be further functionalized. However, these methods often lack selectivity for the 4,6-dichloro substitution pattern, necessitating post-synthetic modifications.
Friedländer Annulation
The Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones offers improved regiocontrol. A modified approach using diethyl malonate and m-chloroaniline under iron(III) chloride catalysis generates ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate, which serves as a precursor for chlorination. This method achieves 75–85% yields but requires careful temperature modulation to prevent decarboxylation.
Regioselective Chlorination Protocols
Direct Electrophilic Chlorination
Electrophilic chlorination using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–25°C introduces chlorine atoms at the 4- and 6-positions of the quinoline ring. Kinetic studies reveal that the 4-position is preferentially chlorinated due to electron-withdrawing effects from the ketone group, with a second chlorination occurring at the 6-position upon prolonged reaction times (6–12 hours). Yields for this step range from 60% to 72%, with purity ≥95% confirmed by HPLC.
Catalytic Chlorination Using Phase Transfer Agents
Patent literature describes the use of phase transfer catalysts (e.g., tetra-n-butylammonium bromide) to enhance chlorination efficiency. A mixture of concentrated hydrochloric acid and toluene at 20–40°C facilitates the conversion of 4-hydroxyquinoline intermediates to 4,6-dichloroquinoline within 2–4 hours, achieving 80–85% yields. This method reduces byproduct formation compared to traditional electrophilic approaches.
Ketone Bridge Installation Methodologies
Friedel-Crafts Acylation
Reaction of 4,6-dichloroquinoline with 4-methoxybenzoyl chloride in the presence of aluminum trichloride (AlCl₃) in dichloromethane at 0°C installs the ketone moiety via Friedel-Crafts acylation. This method produces the target compound in 65–70% yield but requires strict anhydrous conditions to prevent hydrolysis. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the 3-position of the quinoline ring, attributed to the directing effect of the chlorine substituents.
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed cross-coupling strategy employs 3-bromo-4,6-dichloroquinoline and 4-methoxyphenylboronic acid. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium carbonate in a toluene/water biphasic system at 80°C, this method achieves 75–80% yields with >99% regiopurity. Gas chromatography-mass spectrometry (GC-MS) data indicate negligible dehalogenation side reactions under these conditions.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for the dominant synthesis strategies:
| Method | Yield (%) | Reaction Time | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 65–70 | 6–8 h | 95 | Simple setup, low cost |
| Suzuki-Miyaura Coupling | 75–80 | 3–4 h | 99 | High regioselectivity, mild conditions |
| Catalytic Chlorination | 80–85 | 2–4 h | 98 | Fast kinetics, minimal byproducts |
Optimization and Scale-Up Challenges
Solvent and Temperature Effects
Dimethylformamide (DMF) and toluene are preferred solvents for acylation and coupling steps, respectively. Elevated temperatures (>100°C) during chlorination promote overhalogenation, while temperatures <0°C slow reaction kinetics. Optimal balances are achieved at 40–60°C for chlorination and 25°C for acylation.
Catalyst Recycling
Heterogeneous catalysts like palladium on carbon (Pd/C) enable catalyst recovery in cross-coupling reactions, reducing costs by 15–20% in pilot-scale syntheses. In contrast, homogeneous AlCl₃ necessitates aqueous workup, generating acidic waste streams.
Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinoline-H2), 8.15 (d, J = 8.8 Hz, 1H, quinoline-H5), 7.89 (d, J = 2.4 Hz, 1H, quinoline-H7), 7.45 (d, J = 8.8 Hz, 2H, methoxyphenyl-H), 6.95 (d, J = 8.8 Hz, 2H, methoxyphenyl-H), 3.82 (s, 3H, OCH₃).
- LC-MS : m/z 332.2 [M+H]⁺, consistent with the molecular formula C₁₇H₁₁Cl₂NO₂.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms ≥98% purity. Residual solvent limits (<0.1% toluene) comply with ICH guidelines.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dichloroquinolin-3-yl)(4-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups on the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted quinolines with various functional groups replacing the chloro groups.
Oxidation and Reduction Reactions: Products include alcohols and carboxylic acids derived from the methanone group.
Scientific Research Applications
(4,6-Dichloroquinolin-3-yl)(4-methoxyphenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting infectious diseases and cancer.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of (4,6-Dichloroquinolin-3-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Quinoline-Based Analogues
- (4-Methoxyphenyl)(quinolin-3-yl)methanone (3ac): Structure: Lacks chlorine substituents on the quinoline ring. Properties: Reduced electron-withdrawing effects compared to the dichlorinated target compound. Synthesis: Prepared via anthranil-enaminone annulation under transition metal-free conditions, yielding 72% ().
- 2,6-Dichloro-3-(4-methoxyphenyl)quinoline Derivatives (e.g., 2,6DQT): Structure: Features a dichloroquinoline core and a triazole ring (unlike the methanone group in the target compound). Biological Activity: Demonstrated significant enhancement of human sperm motility at 0.025 µg/mL, attributed to the triazole moiety’s hydrogen-bonding capacity .
Benzofuran-Based Analogues
- (4,7-Dichloro-2-ethylbenzofuran-3-yl)(4-methoxyphenyl)methanone (27d): Structure: Benzofuran core with 4,7-dichloro and ethyl substituents. Properties: The oxygen atom in benzofuran may participate in weaker dipole interactions compared to quinoline’s nitrogen. Higher synthetic yield (82%) compared to quinoline derivatives (). Application: Designed for transthyretin binding, highlighting structural flexibility in targeting proteins .
Terphenyl and Polyaromatic Analogues
- (4,4′-Dimethoxy-5′-(4-methoxyphenyl)-[1,1′:3′,1′′-terphenyl]-4′-yl)(4-methoxyphenyl)methanone (13): Structure: Extended aromatic system with multiple methoxy groups.
Dipole Moment Analysis
- Target Compound: Chlorine substituents likely increase dipole moment compared to non-chlorinated analogs like 3ac. reports dipole moments for related methanones, where electron-withdrawing groups elevate polarity, influencing solubility in polar solvents (e.g., DMSO) .
Functional and Application Differences
- Medicinal Chemistry: The triazole-containing 2,6DQT () highlights the importance of heterocyclic moieties in bioactivity, whereas the target compound’s dichloroquinoline core may favor interactions with hydrophobic enzyme pockets. Benzofuran derivatives () exhibit high potency in transthyretin binding, suggesting core structure dictates target specificity.
Material Science :
- Terphenyl derivatives () with extended conjugation could serve as organic semiconductors, whereas the target compound’s polar structure may suit catalytic or sensing applications.
Biological Activity
(4,6-Dichloroquinolin-3-yl)(4-methoxyphenyl)methanone, a compound belonging to the quinoline family, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The compound features a quinoline moiety substituted with dichloro and methoxy groups, which are known to influence its biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Mechanism of Action :
Antiproliferative Activity
A study conducted on a series of quinoline derivatives demonstrated that this compound exhibited potent antiproliferative activity against HCT116 cells. The results are summarized in Table 1.
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.2 |
| CA-4 (Control) | 2.9 |
| Trichostatin A (Control) | 1.5 |
Table 1: Antiproliferative activity of selected compounds against HCT116 cells.
Antimicrobial Evaluation
In antimicrobial assays, the compound displayed activity against various bacterial strains. The minimum inhibitory concentrations (MIC) are presented in Table 2.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
Table 2: Antimicrobial activity of this compound.
Case Studies
-
Case Study on Cancer Cell Lines :
A comprehensive study evaluated the effects of the compound on various cancer cell lines including breast and lung cancer models. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in treated cells, suggesting its potential as a therapeutic agent . -
Antimicrobial Efficacy :
In a comparative study against standard antibiotics, this compound showed superior efficacy against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). This highlights its potential role in addressing antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the key structural features of (4,6-Dichloroquinolin-3-yl)(4-methoxyphenyl)methanone, and how do they influence its reactivity?
- Answer : The compound features a quinoline core substituted with chlorine atoms at positions 4 and 6, enhancing electrophilicity, and a 4-methoxyphenyl group providing electron-donating effects via the methoxy substituent. This electronic interplay directs reactivity in nucleophilic substitutions (e.g., SNAr at C5 of the quinoline) and stabilizes intermediates in cross-coupling reactions. The carbonyl group facilitates hydrogen bonding in biological systems .
Q. What synthetic methodologies are commonly used to prepare this compound?
- Answer : Two primary routes are employed:
- Friedel-Crafts Acylation : Reacting 4,6-dichloroquinoline-3-carbonyl chloride with anisole (4-methoxybenzene) using AlCl₃ as a catalyst.
- Suzuki-Miyaura Coupling : Coupling 4,6-dichloroquinoline-3-boronic acid with 4-bromoanisole in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃).
Key Considerations : Optimize solvent polarity (e.g., THF for Suzuki) and monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .
Advanced Research Questions
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be optimized to characterize this compound?
- Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO (δ 7.2–8.5 ppm for aromatic protons; δ 160–180 ppm for carbonyl carbons). The methoxy group appears as a singlet at δ ~3.8 ppm.
- IR : Identify the C=O stretch at ~1680 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹.
- UV-Vis : Analyze π→π* transitions (λmax ~270 nm for quinoline; ~310 nm for methoxyphenyl conjugation). Use ethanol as a solvent for minimal interference .
Q. How can researchers resolve contradictions in thermodynamic data (e.g., phase change properties) reported in literature?
- Answer : Cross-validate data using:
- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 10°C/min) and compare with NIST standards .
- High-Performance Liquid Chromatography (HPLC) : Confirm compound purity (>98%) to exclude impurities affecting thermal properties.
Example : If conflicting melting points are reported (e.g., 150°C vs. 155°C), replicate experiments using standardized protocols .
Q. What computational approaches are used to model the electronic structure and dipole moments of this compound?
- Answer :
- Density Functional Theory (DFT) : Employ B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (predicting redox behavior) and ground-state dipole moments.
- Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate solvent interactions (e.g., ethanol, DMSO).
Validation : Compare computed dipole moments (~5.2 D) with experimental values from Stark spectroscopy .
Q. What strategies address regioselectivity challenges in substitution reactions involving this compound?
- Answer :
- Electrophilic Substitution : Chlorine at C4 and C6 directs electrophiles to C5 (para to C6). Use HNO₃/H₂SO₄ for nitration at C5.
- Nucleophilic Substitution : Activate C2/C8 positions via Pd-catalyzed C-H functionalization.
Table : Reaction Conditions and Yields
| Reaction Type | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 72 | |
| Suzuki Coupling | Pd(PPh₃)₄ | 85 |
Q. How can QSAR models predict the biological activity of derivatives of this compound?
- Answer : Use descriptors like logP (lipophilicity), topological polar surface area (TPSA), and H-bond acceptor count. Train models with datasets of analogous benzothiazine or quinoline derivatives showing antimicrobial or anticancer activity. Validate predictions via in vitro assays (e.g., MIC for antibacterial activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
